molecular formula C8H11N5 B12796639 N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine CAS No. 5399-98-4

N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine

Cat. No.: B12796639
CAS No.: 5399-98-4
M. Wt: 177.21 g/mol
InChI Key: JVWZMIBHARTBJO-UHFFFAOYSA-N
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Description

N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine is a chemical compound based on the privileged pyrazolopyrimidine scaffold, which is recognized for its significant and diverse pharmacological potential in scientific research . This fused heterocyclic system is a subject of great interest in medicinal chemistry, particularly in the development of targeted anticancer agents . The pyrazolopyrimidine core is known to mimic the purine structure, allowing it to interact with a variety of enzyme active sites. Researchers have explored this scaffold for its ability to inhibit key kinases, including cyclin-dependent kinases (CDKs), Src kinase, and the Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology and other disease areas . Beyond oncology, derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have also demonstrated promising anti-inflammatory activity. Scientific studies have shown that certain analogs can inhibit the production of inflammatory cytokines and suppress key signaling pathways, suggesting potential applications in researching inflammatory conditions . This compound serves as a valuable building block for researchers conducting structure-activity relationship (SAR) studies. Systematic modifications to this core structure can be made to optimize selectivity and potency, aiding in the discovery of new agents with improved therapeutic potential . This product is intended for research and development purposes in a laboratory setting only. It is strictly classified as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

5399-98-4

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

N,N,3-trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C8H11N5/c1-5-6-7(12-11-5)8(13(2)3)10-4-9-6/h4H,1-3H3,(H,11,12)

InChI Key

JVWZMIBHARTBJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C(=NC=N2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the N,N,3-trimethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-amino-1H-pyrazole with formamide and formaldehyde can yield the desired pyrazolo[3,4-d]pyrimidine scaffold .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine has demonstrated significant anticancer properties. Preliminary studies indicate that this compound may inhibit tumor cell proliferation by modulating signaling pathways associated with cell growth and survival.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results were as follows:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that this compound has potential as a lead compound for developing new anticancer agents.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. Its derivatives have been reported to show efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Research indicates that it could potentially inhibit pro-inflammatory cytokines, which play a significant role in inflammatory diseases.

Antiviral Activity

Recent molecular docking studies have suggested that derivatives of this compound might exhibit antiviral activity against viruses such as SARS-CoV-2. The docking simulations indicated favorable interactions with viral proteins, highlighting its potential as a therapeutic agent against viral infections .

Structure–Activity Relationships

Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrazolo-pyrimidine core can significantly influence its biological activity.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity in A549 and MCF-7 cells
AntimicrobialEfficacy against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntiviralPotential activity against SARS-CoV-2

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution : Enhances antitumor activity (e.g., 5-chloro derivatives inhibit microtubule assembly in MCF-7 cells) .
  • Aryl Groups : 6-Aryl derivatives (e.g., 2,6-dichlorophenyl) show potent antihypertensive effects at 10–50 mg/kg in rats .
  • Fluorine and Methoxy Groups : Improve receptor selectivity (e.g., MPZP targets CRF1 with IC₅₀ < 100 nM) .

Physicochemical Properties

Substituents significantly influence molecular weight, solubility, and stability:

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
N,N,3-Trimethyl parent compound 191.23 165–167 2.1
5-Chloro-N-(4-methoxyphenyl) derivative 363.85 219–221 4.2
3-Iodo derivative 261.02 498.8 (bp) 6.81 (pKa)
3-Methyl-N-pentyl derivative 235.31 N/A 3.8

Key Observations :

  • Halogenation : Chloro and iodo substitutions increase molecular weight and hydrophobicity (higher LogP), enhancing membrane permeability .

Key Observations :

  • Antitumor Activity : Chloro derivatives (e.g., 6d1) outperform paclitaxel in reducing tumor growth in vivo .
  • Receptor Selectivity : Methoxy and fluorophenyl substitutions (e.g., 35b, 35d) enhance affinity for kinase and GPCR targets .

Biological Activity

N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine (CAS Number: 5399-98-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁N₅, with a molecular weight of 177.21 g/mol. The compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Research has shown that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant anticancer properties. A study evaluated various pyrazolo[4,3-d]pyrimidine compounds against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). The results indicated that certain derivatives demonstrated cytotoxicity with IC₅₀ values in the micromolar range, although specific data for this compound is limited .

Table 1: Cytotoxicity of Related Pyrazolo Compounds

CompoundCell LineIC₅₀ (µM)
Compound AMCF-70.59
Compound BK5620.85
This compound--

Kinase Inhibition

This compound has been investigated for its ability to inhibit protein kinases. A related study identified pyrazolo[3,4-d]pyrimidine derivatives as selective inhibitors of non-receptor tyrosine kinase ACK1. Although the specific activity of N,N,3-trimethyl derivative was not highlighted in this context, the structural similarities suggest potential kinase inhibition capabilities .

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[4,3-d]pyrimidine derivatives often correlates with their structural features. Modifications at various positions on the pyrazole ring can significantly alter their pharmacological profiles. For instance:

  • Substituents on the Pyrazole Ring : The presence of electron-withdrawing groups has been associated with increased potency against cancer cell lines.
  • Alkylation Patterns : Trimethylation at the nitrogen positions may enhance solubility and bioavailability.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Electron-withdrawing groupsIncreased potency
Alkylation at nitrogenEnhanced solubility

Case Studies

A notable study synthesized a series of pyrazolo[4,3-d]pyrimidines and evaluated their anticancer activity and kinase inhibition potential. While none of the newly synthesized compounds showed significant activity against CDK2 or Abl kinases in vitro, this highlights the need for further optimization in structure to enhance biological efficacy .

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